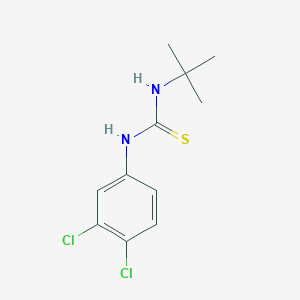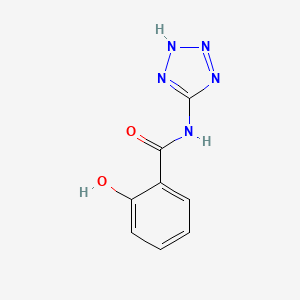
N-(tert-butyl)-N'-(3,4-dichlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N'-(3,4-dichlorophenyl)thiourea (also known as DCMU) is a herbicide that is widely used in scientific research. It is a photosynthetic electron transport inhibitor that prevents photosynthesis in plants by blocking the transfer of electrons from photosystem II to photosystem I. DCMU has been used to study the photosynthetic process in plants and algae, and its mechanism of action has been extensively studied in the scientific community.
作用机制
DCMU acts as a photosynthetic electron transport inhibitor by binding to the D1 protein of photosystem II. This prevents the transfer of electrons from photosystem II to photosystem I, which disrupts the photosynthetic process and ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. DCMU also affects the synthesis of other proteins and lipids that are important for plant growth and development. Additionally, DCMU has been shown to induce oxidative stress in plants, which can lead to cell damage and death.
实验室实验的优点和局限性
One advantage of using DCMU in lab experiments is its high specificity for photosystem II. This allows researchers to selectively inhibit photosystem II without affecting other cellular processes. Additionally, DCMU is relatively easy to use and can be applied to plants in a variety of ways, including spraying or soaking.
One limitation of using DCMU in lab experiments is its potential toxicity to other organisms. DCMU is a herbicide and can be harmful to non-target organisms if not used properly. Additionally, DCMU can be difficult to remove from the environment once it has been applied, which can lead to long-term environmental effects.
未来方向
There are a number of future directions for research on DCMU and its effects on photosynthesis and plant growth. One area of research is the development of new herbicides that are more effective and safer than DCMU. Another area of research is the study of the long-term effects of DCMU on the environment and non-target organisms. Additionally, researchers are exploring the use of DCMU in the development of new biofuels and other renewable energy sources.
合成方法
DCMU can be synthesized by reacting tert-butylamine with 3,4-dichlorophenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure DCMU.
科学研究应用
DCMU has been used extensively in scientific research to study the mechanism of photosynthesis in plants and algae. It has been used to investigate the role of photosystem II in photosynthesis, as well as the effects of light and temperature on photosynthetic activity. DCMU has also been used to study the effects of herbicides on the environment and to develop new herbicides with improved efficacy and safety.
属性
IUPAC Name |
1-tert-butyl-3-(3,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMGRXQYJFBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)

![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

